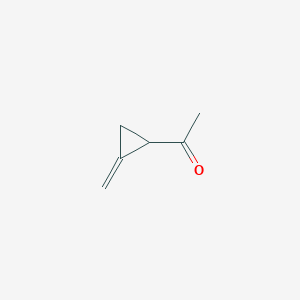
3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-diacetyl-1,4-diphenyl-1,4-dihydropyridine is a 1,4-dihydropyridine substituted with acetyl groups at C-3 and C-5 and with phenyl groups at N-1 and C-4. It is a diketone and a dihydropyridine.
Wissenschaftliche Forschungsanwendungen
Photochemical Studies
- Synthesis and Photochemical Behavior: Novel derivatives of 3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine have been synthesized and their photochemical behavior examined under different atmospheric conditions. These studies revealed oxidation of the dihydropyridine ring and the formation of pyridine derivatives, influenced by the presence of oxygen (Memarian et al., 2002).
Synthesis and Chemical Properties
- New Derivative Synthesis: The synthesis of new 3,5-diacetyl-1,4-diphenyl-1,4-dihydropyridine derivatives, exploring their chemical reactions and properties under various conditions, has been a focus of research (Memarian et al., 2002).
- Aromatization Reactions: Various 3,5-diacetyl-1,4-dihydropyridines are aromatized to pyridine derivatives by specific agents, with reactions influenced by the nature of the solvent and the substituents on the dihydropyridine ring (Memarian, Ghazaie & Mehneh, 2009).
Biological Applications
- Potential Antitubercular Agents: Some N-aryl-1,4-dihydropyridines, including those with 3,5-diacetyl substituents, have demonstrated promising antitubercular activity, outperforming standard antitubercular drugs in certain cases (Trivedi et al., 2011).
Molecular Structure Analysis
- Crystal and Molecular Structure: The crystal and molecular structures of 3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine derivatives have been determined using X-ray diffraction methods to better understand their physical and chemical properties (Devarajegowda et al., 2000).
Chemical Reaction Mechanisms
- Theoretical Study on Formation Reaction: The reaction path for forming 3,5-diacetyl-1,4-dihydrolutidine has been studied using molecular orbital methods, providing insights into the reaction mechanisms and energetics of such compounds (Teramae & Maruo, 2013).
Eigenschaften
Produktname |
3,5-Diacetyl-1,4-diphenyl-1,4-dihydropyridine |
|---|---|
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(5-acetyl-1,4-diphenyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-15(23)19-13-22(18-11-7-4-8-12-18)14-20(16(2)24)21(19)17-9-5-3-6-10-17/h3-14,21H,1-2H3 |
InChI-Schlüssel |
UDEVTWPVQPLQNN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



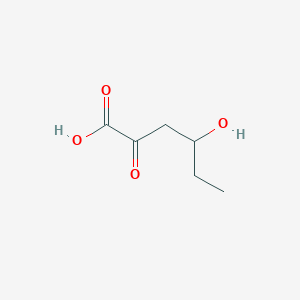
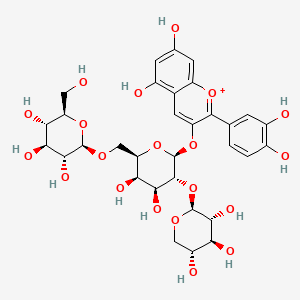
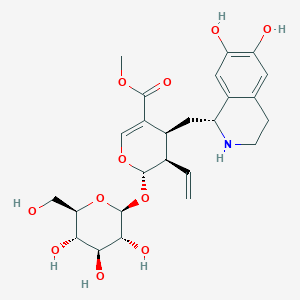
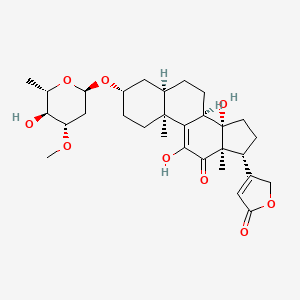
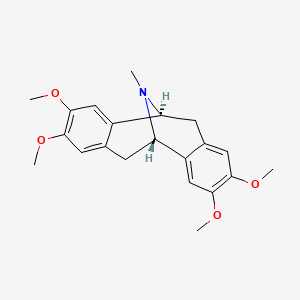



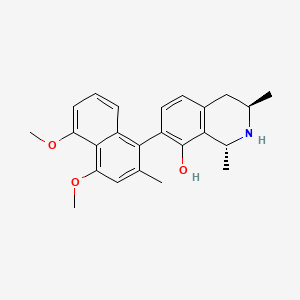
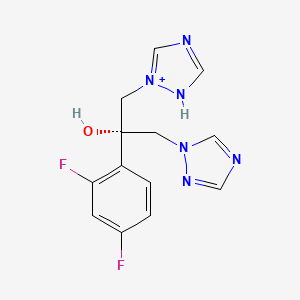
![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)
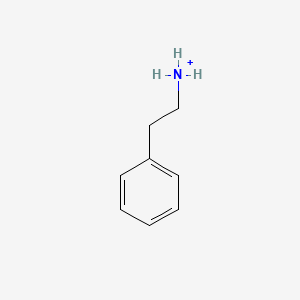
![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)
